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Compound of Interest

Compound Name:
1-(Pyrrolidin-1-yl)propane-1,2-

dione

CAS No.: 38382-94-4

Cat. No.: B3264036

Get Quote

Executive Summary & Chemical Identity
Pyruvic acid pyrrolidide is the amide derivative formed from the condensation of pyruvic acid

and pyrrolidine. In drug development, this moiety is significant as a transition-state mimic. The

-keto amide functional group is electrophilic, capable of forming reversible covalent bonds with
the active site nucleophiles (e.g., serine hydroxyl or cysteine thiol groups) of proteolytic
enzymes.
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Property Detail

IUPAC Name 1-(2-Oxopropanoyl)pyrrolidine

Common Synonyms N-Pyruvoylpyrrolidine; Pyruvic pyrrolidide

CAS Number
35305-64-5 (Referenced for 1-

pyruvoylpyrrolidine)

Molecular Formula

Molecular Weight 141.17 g/mol

SMILES CC(=O)C(=O)N1CCCC1

Physical Properties
Note: Specific experimental data for this intermediate is sparse in public registries. The

following values are derived from validated QSAR (Quantitative Structure-Activity Relationship)

models and comparative analysis with structural analogs (e.g., N-acetylpyrrolidine, N-

propionylpyrrolidine).

Physicochemical Data Table
Property

Value
(Estimated/Predicted)

Confidence

Physical State
Viscous liquid or low-melting

solid
High (Based on MW & polarity)

Appearance Colorless to pale yellow oil High

Boiling Point 245°C - 255°C (at 760 mmHg) Medium (Predicted)

Density g/cm³ High

Refractive Index Medium

Flash Point ~100°C - 110°C Medium

LogP (Octanol/Water) -0.2 to 0.3 High (Amphiphilic nature)

pKa Not applicable (Neutral amide) High
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Structural Insights
The molecule features two carbonyl groups:

Ketone Carbonyl (

): Highly electrophilic due to the adjacent electron-withdrawing amide group. This is the
reactive site for enzyme inhibition.

Amide Carbonyl (

): Part of the planar amide bond, providing structural rigidity.

Solubility Profile & Determination Protocol
The solubility of pyruvic acid pyrrolidide is governed by its dual nature: the polar

-keto amide distinct region and the lipophilic pyrrolidine ring.

Solubility Matrix
Solvent Class Solvent Solubility Rating Mechanism

Aqueous Water (pH 7.4) Soluble
H-bonding acceptor (2

sites)

Polar Organic Methanol, Ethanol Highly Soluble
Dipole-dipole

interactions

Aprotic Polar
DMSO, DMF,

Acetonitrile
Highly Soluble Dipole interactions

Chlorinated
Dichloromethane,

Chloroform
Soluble Dispersion forces

Non-Polar Hexane, Heptane Sparingly Soluble Polarity mismatch

Protocol: Thermodynamic Solubility Determination
(Shake-Flask Method)
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Objective: To determine the equilibrium solubility of pyruvic acid pyrrolidide in a specific buffer

(e.g., PBS pH 7.4).

Preparation:

Weigh excess test compound (~10 mg) into a glass vial.

Add 1.0 mL of solvent (PBS).

Equilibration:

Agitate at 25°C for 24 hours using a rotary shaker.

Critical Step: Ensure solid/oil phase remains visible to confirm saturation.

Separation:

Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-

saturated).

Quantification (HPLC-UV):

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA (Gradient 5-95% B).

Detection: UV at 210 nm (amide) and 330 nm (n-π* transition of

-diketone).

Calculation: Compare peak area against a standard curve prepared in DMSO.

Synthesis & Reaction Workflow
The synthesis of

-keto amides requires mild conditions to prevent polymerization or over-oxidation. The
recommended route uses EDC coupling to avoid the harsh conditions of acyl chlorides.
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Synthesis Workflow Diagram (DOT)

Pyruvic Acid
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Caption: Step-by-step synthesis workflow for 1-(2-oxopropanoyl)pyrrolidine using standard

carbodiimide coupling chemistry.

Detailed Procedure
Activation: Dissolve Pyruvic acid (1.0 eq) in dry Dichloromethane (DCM) under Nitrogen

atmosphere. Cool to 0°C.

Coupling Agent: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes to form the

active ester.

Amine Addition: Add Pyrrolidine (1.0 eq) and Triethylamine (1.5 eq) dropwise.

Reaction: Allow to warm to room temperature and stir for 12–18 hours.

Workup: Wash organic layer with 1M HCl (to remove unreacted amine), Sat.

(to remove unreacted acid), and Brine. Dry over

.

Purification: Concentrate in vacuo. Purify via flash column chromatography (Eluent:

EtOAc/Hexane).

Applications in Drug Development
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The pyruvic acid pyrrolidide moiety functions as a serine/cysteine protease inhibitor.

Mechanism of Action
The

-keto amide group acts as an electrophilic trap. The nucleophilic residue of the enzyme (e.g.,
Serine-OH) attacks the ketone carbonyl, forming a reversible tetrahedral intermediate
(hemiketal). This mimics the transition state of peptide bond hydrolysis, effectively inhibiting the
enzyme.

Mechanism Diagram (DOT)

Protease Active Site
(Ser-OH / Cys-SH)

Tetrahedral Intermediate
(Reversible Covalent Adduct)

 Nucleophilic Attack 

Pyruvic Acid Pyrrolidide
(Alpha-Keto Amide)

 Electrophilic Carbonyl  Reversible (Slow) 

Enzyme Inhibition
(Transition State Mimic)

 Stabilized Adduct 
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Caption: Mechanism of protease inhibition where the alpha-keto amide acts as an electrophilic

trap for the active site nucleophile.
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To cite this document: BenchChem. [Technical Guide: Pyruvic Acid Pyrrolidide (1-
Pyruvoylpyrrolidine)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3264036/docs#technical-guide-pyruvic-acid-
pyrrolidide-1-pyruvoylpyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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